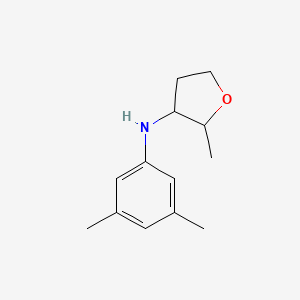![molecular formula C11H21N3O B13277426 (1-Methoxybutan-2-yl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B13277426.png)
(1-Methoxybutan-2-yl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methoxybutan-2-yl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine is an organic compound with the molecular formula C11H21N3O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxybutan-2-yl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine typically involves multi-step organic reactions. One common method includes the alkylation of 1-(1-methyl-1H-pyrazol-4-yl)ethanamine with 1-methoxybutan-2-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
Industrial production methods for this compound are still under development, given its recent emergence in the scientific community. scaling up the laboratory synthesis method is a potential approach. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(1-Methoxybutan-2-yl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Corresponding oxides or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
(1-Methoxybutan-2-yl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Mechanism of Action
The mechanism of action of (1-Methoxybutan-2-yl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine involves its interaction with specific molecular targets. It is believed to modulate certain biochemical pathways by binding to enzymes or receptors, thereby altering their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (1-Methoxybutan-2-yl)[1-(1H-pyrazol-4-yl)ethyl]amine
- (1-Methoxybutan-2-yl)[1-(1-methyl-1H-pyrazol-3-yl)ethyl]amine
- (1-Methoxybutan-2-yl)[1-(1-methyl-1H-pyrazol-5-yl)ethyl]amine
Uniqueness
(1-Methoxybutan-2-yl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H21N3O |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
1-methoxy-N-[1-(1-methylpyrazol-4-yl)ethyl]butan-2-amine |
InChI |
InChI=1S/C11H21N3O/c1-5-11(8-15-4)13-9(2)10-6-12-14(3)7-10/h6-7,9,11,13H,5,8H2,1-4H3 |
InChI Key |
SGKSQJQJDKTAEM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC)NC(C)C1=CN(N=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




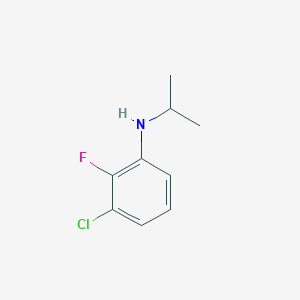

![2-{2-Aminobicyclo[2.2.2]octan-2-yl}ethan-1-ol](/img/structure/B13277359.png)
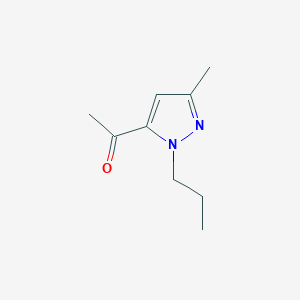
![2-Methyl-1-[(1-methylpiperidin-4-yl)amino]propan-2-ol](/img/structure/B13277373.png)
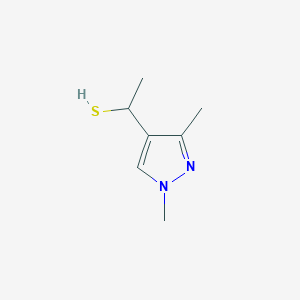
![5-Fluoro-2-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13277375.png)
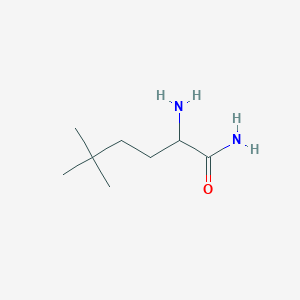
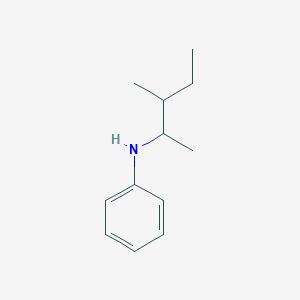

![6-(Chloromethyl)-5,8-dioxaspiro[3.4]octane](/img/structure/B13277400.png)
